![molecular formula C18H22ClNO2 B2965571 2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2310098-56-5](/img/structure/B2965571.png)

2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

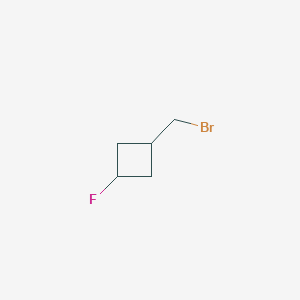

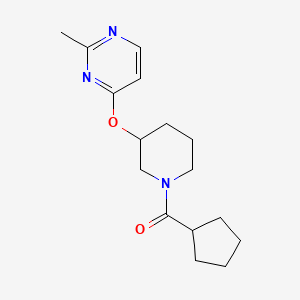

The compound “2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one” is a complex organic molecule . It contains a total of 45 bonds, including 25 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds . The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 seven-membered ring .

Synthesis Analysis

The synthesis of this compound involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . This process has attracted attention from many research groups worldwide due to its wide array of interesting biological activities . The synthesis often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound is complex, with a central 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a key feature of many biologically active compounds, including tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Scientific Research Applications

Synthesis and Crystal Structure Characterization

Compounds related to "2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one" have been synthesized and characterized for their molecular structure. For instance, Wu et al. (2015) studied the crystal structure and molecular configuration of a closely related compound using X-ray crystallography, revealing intermolecular hydrogen bonds and weak intermolecular interactions (Wu, Guo, Zhang, & Xia, 2015).

Structural and Conformational Studies

Research by Izquierdo et al. (1991) included the synthesis of various esters derived from azabicyclo[3.2.1]octane, analyzing their conformation and structure through NMR spectroscopy and X-ray diffraction. This study contributes to understanding the structural aspects of these compounds (Izquierdo et al., 1991).

Diastereoselective Synthesis

The diastereoselective synthesis of novel compounds involving azabicyclo[3.2.1]octane skeletons has been investigated. Dekeukeleire et al. (2009) demonstrated the transformation of azetidin-2-ones into trans-1-aza-4-oxabicyclo[3.3.0]octan-8-ones, a process important for creating structurally specific compounds for various applications (Dekeukeleire, D’hooghe, & de Kimpe, 2009).

Synthesis of Biologically Active Derivatives

Uchiyama et al. (2001) focused on synthesizing derivatives of 2,8-Dioxabicyclo[3.3.0]octan-3-one, which are important subunits in various biologically active natural products. This highlights the potential application of these compounds in drug development and biological studies (Uchiyama et al., 2001).

Polymerization Studies

Research into the polymerization of compounds with a bicyclic acetal structure, such as those related to "2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one", has been conducted. Okada et al. (1982) studied the polymerization of 4-bromo-6,8-dioxabicyclo[3.2.1]octane, providing insights into the chemical behavior and potential applications of these compounds in materials science (Okada, Sumitomo, & Sumi, 1982).

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a key feature of this compound, is a subject of ongoing research due to its presence in many biologically active compounds . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO2/c1-12-10-14-6-7-15(11-12)20(14)17(21)18(2,3)22-16-8-4-13(19)5-9-16/h4-5,8-9,14-15H,1,6-7,10-11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQVONJDLMBENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1C2CCC1CC(=C)C2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2965489.png)

![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)

![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)

![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)

![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)

![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)

![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)